molecular formula C16H21NO3 B2545419 Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate CAS No. 952949-80-3

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate

Cat. No. B2545419
CAS RN: 952949-80-3
M. Wt: 275.348
InChI Key: JIKJTIWMKSRBRA-UHFFFAOYSA-N
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Description

The compound "Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate" is related to a class of organic compounds that include a piperidine ring, a common structural motif in chemical synthesis and pharmaceuticals. The piperidine ring is a saturated six-membered heterocycle with one nitrogen atom, and it is often modified with various substituents to alter its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, the synthesis of novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and subsequent reactions with hydrazines to afford the target compounds . Another synthesis approach is seen in the preparation of carbon-11- and fluorine-18-labeled 1-methyl-4-piperidyl-4'-fluorobenzoate, which involves aromatic nucleophilic substitution and N-[11C]methylation of the nor-methyl precursor .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be characterized by various spectroscopic methods. For example, the crystal structure of 4-methylpiperidinium hydrogen bis(p-methylbenzoate) was determined using X-ray diffraction, revealing the presence of short hydrogen bonds . Similarly, the conformational analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine was performed using NMR analyses, indicating that the solid and solution conformations are similar .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be influenced by the substituents on the piperidine ring. For instance, the bioactivity of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was assessed, showing broad inhibitory activities toward fungi . This suggests that the chemical reactions and interactions of these compounds with biological targets are significant for their potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their application in various fields. The study of methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate provided insights into its chemical activities and non-linear optical behaviors through theoretical calculations using density functional theory . Additionally, the thermal stability and phase transitions of piperidine compounds can be investigated using techniques like thermal gravimetric analysis and differential scanning calorimetry, as demonstrated for the fumaric acid salt of a piperidine derivative .

Scientific Research Applications

Occurrence, Fate, and Behavior in Aquatic Environments

Parabens , chemically related to the compound due to their ester forms of para-hydroxybenzoic acid, are widely used as preservatives in pharmaceuticals, cosmetics, and foodstuffs. Their presence in aquatic environments has been a subject of extensive research. Despite wastewater treatments effectively reducing their concentrations, parabens, including methylparaben , persist in low levels in effluents and are ubiquitous in surface water and sediments. This ubiquity results from the continuous introduction of paraben-based products into the environment, raising concerns about their potential as weak endocrine disruptors and their environmental fate. Research suggests the need for further studies to understand the toxicity of chlorinated by-products formed when parabens react with free chlorine in water (Haman, Dauchy, Rosin, & Munoz, 2015).

Health Aspects and Environmental Impact

Methyl paraben , specifically, has been investigated for over 50 years for its antimicrobial properties in food, drugs, and cosmetics. It is known for its low toxicity, non-irritating, and non-sensitizing properties in normal skin conditions. While acute toxicity studies in animals have shown that methyl paraben is practically non-toxic, its environmental presence, particularly in water sources, prompts a closer examination of its degradation products and their biotoxicity. These aspects are crucial for understanding the compound's environmental impact and guiding regulations regarding its usage and disposal (Soni, Taylor, Greenberg, & Burdock, 2002).

Mechanism of Action

The mechanism of action for “Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate” is not explicitly stated in the sources I found. It’s used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.

properties

IUPAC Name

methyl 2-[1-(4-methylbenzoyl)piperidin-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-12-3-5-14(6-4-12)16(19)17-9-7-13(8-10-17)11-15(18)20-2/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKJTIWMKSRBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl [1-(4-methylbenzoyl)piperidin-4-YL]acetate

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